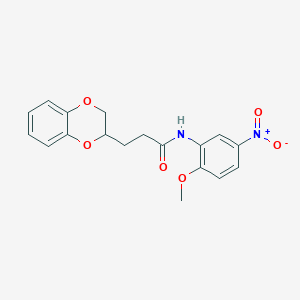![molecular formula C17H17IN2O3S B4167172 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4167172.png)
4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Overview
Description
4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound, also known as PSB-1115, has been synthesized using various methods and has been studied extensively for its mechanism of action and effects on biological systems.
Mechanism of Action
The mechanism of action of 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves the binding of the compound to the active site of CA IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can impair the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CA IX, 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been found to inhibit the activity of other carbonic anhydrase isoforms and to have anti-inflammatory properties. 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has also been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for CA IX. This allows researchers to study the effects of CA IX inhibition on cancer cells without affecting other carbonic anhydrase isoforms. However, 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are many potential future directions for research involving 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide analogs with improved solubility and stability. Another direction is the investigation of 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide's effects on other types of cancer cells and its potential use in combination with other cancer therapies. Additionally, 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide's anti-inflammatory properties and effects on glucose metabolism suggest potential applications in the treatment of other diseases beyond cancer.
Scientific Research Applications
4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis, making 4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide a promising candidate for cancer therapy.
properties
IUPAC Name |
4-iodo-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMUQGDGLSZPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4167097.png)
![methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4167101.png)
![4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide](/img/structure/B4167105.png)
![8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4167112.png)

![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4167134.png)
![ethyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4167142.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4167149.png)
![2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)